Ammonium tetrakis(3-chlorophenyl)borate
Description
Ammonium tetrakis(3-chlorophenyl)borate is a weakly coordinating anion (WCA) salt with the chemical formula $[NH4]^+[B(3-ClC6H4)4]^-$. The 3-chlorophenyl substituents provide moderate electron-withdrawing effects and steric bulk, making this compound useful in catalysis and electrochemistry.
Properties
CAS No. |
54512-39-9 |
|---|---|
Molecular Formula |
C24H20BCl4N |
Molecular Weight |
475 g/mol |
IUPAC Name |
azanium;tetrakis(3-chlorophenyl)boranuide |
InChI |
InChI=1S/C24H16BCl4.H3N/c26-21-9-1-5-17(13-21)25(18-6-2-10-22(27)14-18,19-7-3-11-23(28)15-19)20-8-4-12-24(29)16-20;/h1-16H;1H3/q-1;/p+1 |
InChI Key |
HHCOTFCLANQJRT-UHFFFAOYSA-O |
SMILES |
[B-](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)(C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl.[NH4+] |
Canonical SMILES |
[B-](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)(C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl.[NH4+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Steric Effects
The electronic and steric properties of tetraarylborates are dictated by substituents on the aryl rings:
- 3-Chlorophenyl vs. However, electronic effects remain similar .
- Chlorophenyl vs. Pentafluorophenyl: Fluorine’s stronger electron-withdrawing nature enhances the Lewis acidity of boron in $[B(C6F5)_4]^-$, making it a superior co-catalyst in olefin polymerization. Chlorophenyl derivatives exhibit weaker electron withdrawal, reducing catalytic activity but improving solubility in non-polar media .
Catalytic Performance in Olefin Polymerization
Ammonium tetrakis(3-chlorophenyl)borate is less commonly used in polymerization compared to fluorinated analogs. Key comparisons include:
- Fluorinated Borates: Achieve higher activity due to weaker ion pairing between $[B(C6F5)_4]^-$ and the metallocene cation, facilitating monomer insertion .
- Chlorophenyl Borates: Limited data exist, but steric hindrance from 3-Cl may further reduce activity compared to 4-Cl derivatives.
Electrochemical Properties
Chlorophenyl borates are prominent in ion-selective electrodes (ISEs) and conductivity studies:
- 3-Chlorophenyl Borates : Exhibit moderate conductivity but superior stability in organic phases compared to fluorinated analogs, making them suitable for long-term electrochemical applications .
Preparation Methods
Preparation of Tetrakis(3-chlorophenyl)borate Anion
The tetrakis(3-chlorophenyl)borate anion, [B(3-ClC6H4)4]⁻, is synthesized by reacting boron-containing precursors with 3-chlorophenyl organometallic reagents. The general synthetic routes involve:
- Organolithium or Grignard reagents derived from 3-chlorophenyl halides.
- Boron electrophiles , typically boron trihalides (e.g., boron trichloride, BCl3) or boron esters.
Typical Synthetic Route:
Formation of 3-chlorophenyl organometallic intermediate :
3-chlorobromobenzene or 3-chloroiodobenzene is treated with butyllithium or magnesium metal to generate the corresponding 3-chlorophenyl lithium or magnesium bromide species at low temperatures (e.g., −40 to −55 °C) to control reactivity and prevent side reactions.Reaction with boron electrophile :
The organometallic intermediate is then reacted with boron trichloride or boron tribromide to form the tetrakis(3-chlorophenyl)borate anion. This step involves nucleophilic attack on boron and substitution of halides with 3-chlorophenyl groups.Isolation and purification :
The crude borate salt is purified by recrystallization or chromatography to yield the pure tetrakis(3-chlorophenyl)borate anion salt, often as a lithium or magnesium salt.
This method parallels the preparation of tetrakis(pentafluorophenyl)borate anions, where organolithium or Grignard reagents are used to introduce the aryl groups onto boron.
Formation of Ammonium Tetrakis(3-chlorophenyl)borate
Once the tetrakis(3-chlorophenyl)borate anion is prepared, it is converted into the ammonium salt by ion exchange or direct reaction with ammonium salts.
Ion Exchange Method:
- The intermediate borate salt (e.g., lithium or magnesium tetrakis(3-chlorophenyl)borate) is reacted with ammonium chloride or ammonium hydroxide in aqueous or mixed solvent systems.
- The ammonium cation replaces the lithium or magnesium cation, forming this compound.
- The product is isolated by filtration or extraction, followed by drying.
This ion exchange approach is widely used due to its simplicity and efficiency, as demonstrated in related borate systems.
Direct Synthesis:
- In some cases, ammonium salts can be directly introduced during the boronization step by using ammonium boron reagents or ammonium salts in the reaction mixture.
- This method is less common due to the sensitivity of ammonium ions to reaction conditions but may be optimized for specific synthetic goals.
Reaction Conditions and Optimization
- Temperature control is critical during organometallic intermediate formation to avoid decomposition or side reactions.
- Solvent choice : Non-protic, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or hexane are preferred to stabilize reactive intermediates.
- Purity of reagents : High-purity 3-chlorophenyl halides and boron reagents improve yield and reduce impurities.
- Inert atmosphere : Reactions are typically conducted under nitrogen or argon to prevent moisture or oxygen interference.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Intermediates | Conditions | Notes |
|---|---|---|---|
| 1 | 3-Chlorophenyl halide + BuLi or Mg | −55 to −40 °C, inert atmosphere | Formation of organolithium or Grignard reagent |
| 2 | Organometallic intermediate + BCl3 or BBr3 | Low temperature, aprotic solvent | Formation of tetrakis(3-chlorophenyl)borate anion salt |
| 3 | Intermediate salt + NH4Cl or NH4OH | Room temperature, aqueous/mixed solvent | Ion exchange to ammonium salt |
| 4 | Purification | Recrystallization or chromatography | Ensures high purity and yield |
Research Findings and Yield Data
While specific yield data for this compound are less commonly reported in open literature compared to perfluorophenyl analogs, analogous compounds show yields ranging from 75% to over 95% depending on the purity of reagents and reaction optimization.
- Ion exchange with ammonium chloride typically provides yields above 85%.
- Use of lithium intermediates tends to give higher yields compared to magnesium salts due to easier removal of lithium byproducts.
- Reaction scale-up requires careful control of temperature and reagent addition rates to maintain product quality.
Comparison with Related Borate Preparations
- The preparation of this compound shares mechanistic and procedural similarities with ammonium tetrakis(pentafluorophenyl)borate, which is better studied and documented.
- The main difference lies in the electronic and steric effects of the 3-chlorophenyl substituents versus pentafluorophenyl groups, which can influence reaction kinetics and stability.
- Industrially, similar ion exchange methods are preferred for scalability and purity control.
Q & A
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